Relevance: BYK191023 shares the core imidazo[4,5-b]pyridine structure with 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. Both compounds possess a substituent at the 2-position of the imidazo[4,5-b]pyridine ring system, albeit with different chemical moieties. The presence of a carboxylic acid group at the 7-position in 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid distinguishes it further.
Imidazo[4,5-b]pyridine-7-carboxylic acid
Compound Description: This compound is a key intermediate in the synthesis of several derivatives with potential antituberculous activity.
Relevance: Imidazo[4,5-b]pyridine-7-carboxylic acid is the parent structure of 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. The target compound is a derivative of imidazo[4,5-b]pyridine-7-carboxylic acid with an oxan-4-yl substituent at the 2-position.
Compound Description: Compound 27e is a potent inhibitor of Aurora kinases (Aurora-A, Aurora-B), FLT3 kinase, and FLT3 mutants, including FLT3-ITD and FLT3(D835Y). It exhibits strong in vivo inhibition of FLT3-ITD-positive AML human tumor xenograft growth following oral administration.
Relevance: Compound 27e shares the core imidazo[4,5-b]pyridine structure with 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. Although substituted at different positions, both compounds exemplify the potential of the imidazo[4,5-b]pyridine scaffold for developing diverse bioactive molecules.
Compound Description: Compound 51 is a potent inhibitor of Aurora kinases (Aurora-A, Aurora-B, Aurora-C) and possesses high oral bioavailability. In vivo studies show that compound 51 effectively inhibits the growth of SW620 colon carcinoma xenografts following oral administration without observed toxicities.
Relevance: Similar to 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, compound 51 belongs to the imidazo[4,5-b]pyridine class of compounds and demonstrates the versatility of this core structure in developing diverse and potent kinase inhibitors.
4-[3-[(4-Chlorophenyl)methyl]-6-chloroimidazo[4,5-b]pyridin-2-yl]-3,3-dimethylbutanoic acid (23a, UP 116-77)
Compound Description: Compound 23a is a potent thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist with a Ki value of 6 nM. Its good pharmacological profile and excellent tolerance make it a promising candidate for further development.
Relevance: Compound 23a shares the imidazo[4,5-b]pyridine core structure with 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, highlighting the potential of this chemical scaffold for diverse therapeutic applications.
Compound Description: PhIP is a heterocyclic amine carcinogen found in cooked meats. Its metabolism involves the formation of various metabolites, including 4'-(2-amino-1-methylimidazo[4,5-b]pyrid-6-yl)phenyl sulfate, 2-amino-1-methyl-6-(4'-hydroxy)-phenylimidazo[4,5-b]pyridine (4'-hydroxy-PhIP), and a glucuronide conjugate of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-hydroxy-PhIP). Cytochrome P450 enzymes play a significant role in PhIP metabolism and activation, leading to covalent binding to proteins in the liver and kidney.
Relevance: PhIP exemplifies the potential carcinogenicity of some imidazo[4,5-b]pyridine derivatives. This highlights the importance of careful structural design and toxicity evaluation when developing new imidazo[4,5-b]pyridine-based compounds, like 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, for therapeutic use.
Compound Description: This compound is a key starting material for the synthesis of both pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives incorporating a 1,3-diarylpyrazole moiety.
Relevance: This compound shares the pyridinecarbonitrile moiety with 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. Although the core structures differ, the presence of this shared chemical motif demonstrates the potential for exploring diverse heterocyclic systems in medicinal chemistry.
Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor. It effectively reduces pulmonary and systemic arterial pressures, showing greater potency than other Rho kinase inhibitors like Y-27632 and fasudil. Chronic treatment with SB-772077-B attenuates the increase in pulmonary arterial pressure induced by monocrotaline.
Relevance: Although not directly related to the imidazo[4,5-b]pyridine scaffold, SB-772077-B demonstrates the exploration of alternative heterocyclic systems, such as the imidazo(4,5-c)pyridine core, for developing potent and selective kinase inhibitors. This exemplifies the broader chemical space that can be investigated for developing compounds with similar therapeutic targets as 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid.
Compound Description: Compound 13a is a potent cAMP PDE III inhibitor with in vitro activity in the nanomolar range.
Relevance: This compound shares the imidazo[4,5-b]pyridine core structure with 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. Although 13a lacks a carboxylic acid group at the 7-position and has different substituents, it demonstrates the pharmaceutical relevance of the imidazo[4,5-b]pyridine scaffold.
Compound Description: Similar to compound 13a, this compound is also a potent cAMP PDE III inhibitor with nanomolar activity in vitro.
Relevance: This compound demonstrates the potential for exploring related heterocyclic systems, such as thiazolo[4,5-b]pyridine, as alternatives to the imidazo[4,5-b]pyridine core of 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid for developing bioactive compounds.
Compound Description: This compound is another potent cAMP PDE III inhibitor with nanomolar activity in vitro, similar to compounds 13a and 51.
Relevance: Compound 22 highlights the broader exploration of related heterocyclic systems, such as 1,8-naphthyridin-2(1H)-one, as potential alternatives to the imidazo[4,5-b]pyridine scaffold for developing potent inhibitors. This exemplifies the diversity of chemical space that can be considered for designing compounds with similar therapeutic targets as 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid.
Compound Description: E4177 is a potent and selective AT1-specific angiotensin II receptor antagonist. It competitively antagonizes angiotensin II-induced contraction of human and rabbit arterial strips without displaying any agonistic activity. E4177 does not affect responses to norepinephrine, serotonin, histamine, or KCl. Moreover, it has no effect on angiotensin-converting enzyme activity.
Relevance: E4177 shares the imidazo[4,5-b]pyridine core structure with 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. While E4177 targets the angiotensin II receptor, this shared scaffold exemplifies the potential of imidazo[4,5-b]pyridines for developing diverse bioactive compounds targeting various receptors and enzymes.
Compound Description: KR-31125 is a potent and selective angiotensin II type 1 (AT₁) receptor antagonist. It shows a high affinity for human recombinant AT₁ receptors and displays no interaction with AT₂ receptors. KR-31125 exhibits a nonparallel rightward shift in concentration-response curves to angiotensin II, suggesting a different mode of action compared to losartan, despite similar potency. [, ]
Relevance: Like 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, KR-31125 also belongs to the imidazo[4,5-b]pyridine class of compounds, showcasing the potential of this scaffold for developing diverse and potent angiotensin II receptor antagonists. [, ]
Compound Description: L-163,017 is a potent, orally active, nonpeptide angiotensin II receptor antagonist that exhibits balanced activity in vivo for both AT1 and AT2 receptor sites. It effectively blocks the pressor response to intravenous angiotensin II in conscious rats, dogs, and rhesus monkeys. L-163,017 significantly reduces blood pressure in a renin-dependent model of hypertension, demonstrating similar efficacy to an angiotensin-converting enzyme inhibitor (Enalapril) and a selective AT1 receptor antagonist (L-159,282).
Relevance: L-163,017 shares the imidazo[4,5-b]pyridine core structure with 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. L-163,017's dual AT1/AT2 activity showcases the potential for modifying the imidazo[4,5-b]pyridine scaffold to target both receptor subtypes, highlighting the tunability of this chemical class for developing multi-target therapeutic agents.
Overview
2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique bicyclic structure, which includes an imidazole ring fused to a pyridine ring, and a carboxylic acid functional group at the 7-position. The presence of the oxan-4-yl substituent adds complexity and potential biological activity to this compound. It has garnered interest in medicinal chemistry for its potential therapeutic applications.
Source
The compound is typically synthesized from various precursors through established chemical methods. Its structure and properties can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm its molecular identity and purity.
Classification
This compound falls under the category of heterocyclic compounds, specifically within the sub-class of imidazo[4,5-b]pyridine derivatives. It is classified based on its structural features and functional groups, which influence its chemical behavior and biological activity.
Synthesis Analysis
Methods
The synthesis of 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can be achieved through several synthetic routes. One common method involves cyclizing appropriate precursors such as 2,3-diaminopyridine derivatives in the presence of carboxylic acid derivatives.
Technical Details
Starting Materials: The synthesis often begins with 2,3-diaminopyridine or similar derivatives.
Reagents: Carboxylic acids or their derivatives are used to introduce the carboxylic acid functional group.
Conditions: The reaction typically requires heating under reflux conditions to facilitate cyclization.
Yield Optimization: Techniques such as continuous flow reactors may be employed in industrial settings to enhance yield and purity.
Molecular Structure Analysis
Structure
The molecular formula of 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is C10H10N2O3. The structure features:
An imidazo[4,5-b]pyridine core.
A carboxylic acid group attached at the 7-position.
An oxan ring substituent at the 2-position.
Data
The molecular weight is approximately 202.20 g/mol. The compound's InChI key is provided as a unique identifier for database searches.
Chemical Reactions Analysis
Reactions
2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical transformations:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can yield various derivatives with altered biological activities.
Substitution Reactions: Electrophilic and nucleophilic substitutions can occur at multiple positions on the imidazo[4,5-b]pyridine ring.
Technical Details
Common reagents for these reactions include:
Oxidizing agents like potassium permanganate.
Reducing agents such as sodium borohydride.
Substituting agents including halogens and alkylating agents.
Mechanism of Action
The mechanism of action for compounds like 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid often involves interactions with specific biological targets, such as enzymes or receptors within cellular pathways. For instance, it may act as an inhibitor of certain kinases or other proteins involved in disease processes.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically exists as a solid crystalline form.
Solubility: Soluble in polar solvents like water and methanol due to the presence of the carboxylic acid group.
Chemical Properties
Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.
Stability: Stability under various pH conditions should be assessed for practical applications.
Relevant data from databases such as PubChem provide additional insights into these properties.
Applications
2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has potential applications in:
Medicinal Chemistry: As a scaffold for developing new therapeutic agents targeting various diseases.
Material Science: Due to its unique structural properties, it may be explored for use in advanced materials or coatings.
Research continues into exploring its full range of applications and optimizing its synthesis for practical use in pharmaceuticals and other fields.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.